![molecular formula C12H20O2 B13528826 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid: is a bicyclic compound featuring a norbornane structure with a carboxylic acid functional group This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which is commercially available or can be synthesized from norbornene.
Functionalization: The bicyclo[2.2.1]heptane is functionalized to introduce the carboxylic acid group. This can be achieved through a series of reactions, including oxidation and carboxylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or aldehydes.
Reduction Products: Reduced forms like alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The rigid bicyclic structure makes it a valuable building block in the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure is explored for potential therapeutic applications, including as a scaffold for drug design.
Industry:
Materials Science: It is investigated for use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the bicyclic structure provides rigidity and stability. These interactions can influence various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane: The parent compound without the carboxylic acid and dimethyl groups.
2,2-Dimethylpropanoic Acid: A simpler analog without the bicyclic structure.
Norbornane Derivatives: Compounds with similar bicyclic frameworks but different functional groups.
Uniqueness:
Structural Rigidity: The bicyclic structure imparts unique rigidity and stability.
Functional Versatility: The presence of both the carboxylic acid and dimethyl groups allows for diverse chemical reactivity and applications.
This compound’s unique combination of structural features and functional groups makes it a valuable entity in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H20O2/c1-12(2,11(13)14)7-10-6-8-3-4-9(10)5-8/h8-10H,3-7H2,1-2H3,(H,13,14) |
Clé InChI |
KRUBGJXYTUVSHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CC2CCC1C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


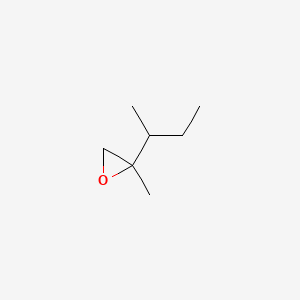
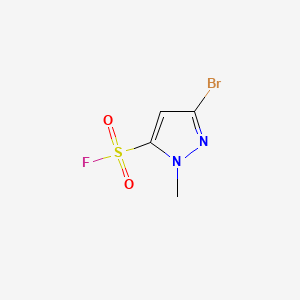
![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
![Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate](/img/structure/B13528766.png)

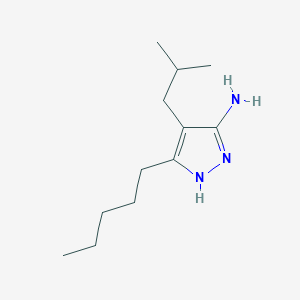
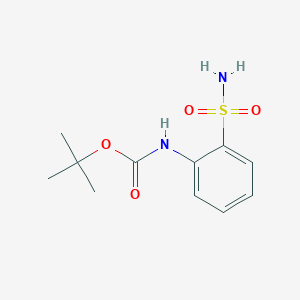

![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)


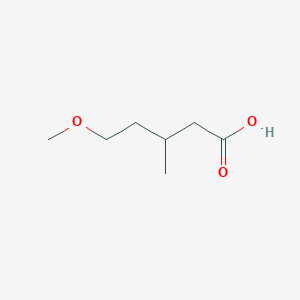
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)
